Carbidopa EP Impurity F, also known as Carbidopa Ethyl Ester, is a compound associated with the pharmaceutical drug Carbidopa, which is used primarily in the treatment of Parkinson's disease. This impurity is significant in the quality control of Carbidopa formulations, ensuring compliance with regulatory standards such as those set by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Carbidopa EP Impurity F is classified as an impurity and is identified by its Chemical Abstracts Service (CAS) number 96115-88-7. It is derived from Carbidopa, which itself is a hydrazine derivative that inhibits the enzyme aromatic L-amino acid decarboxylase, preventing the conversion of L-DOPA to dopamine outside the brain. This compound plays a role in monitoring and controlling impurity levels during the production of Carbidopa and its related formulations .
The synthesis of Carbidopa EP Impurity F can be approached through various chemical pathways. One notable method involves the reaction between methyldopate and oxaziridine to produce methyldopa imines ester, which subsequently undergoes hydrolysis to yield Carbidopa. The process can be summarized in several key steps:
The molecular formula for Carbidopa EP Impurity F is C12H19ClN2O4, with a molecular weight of approximately 290.74 g/mol. Its structure features a hydrazine moiety linked to a phenolic compound, which is characteristic of many dopaminergic agents.
The structural representation can be outlined as follows:
Carbidopa EP Impurity F participates in various chemical reactions primarily associated with its role as an impurity in drug formulations. The key reactions include:
These reactions are critical for understanding both the stability of the compound and its behavior during pharmaceutical manufacturing .
Carbidopa EP Impurity F functions as an impurity in formulations containing Carbidopa. Its mechanism of action is indirectly related to the pharmacological effects of Carbidopa itself, which acts as a decarboxylase inhibitor:
This mechanism enhances the therapeutic efficacy of L-DOPA in treating Parkinson's disease symptoms while minimizing side effects associated with peripheral dopamine production .
Carbidopa EP Impurity F exhibits several notable physical and chemical properties:
These properties are essential for ensuring that formulations remain effective and safe for patient use .
Carbidopa EP Impurity F serves multiple purposes within pharmaceutical sciences:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: